7-Descarbamoyl 17-Amino Geldanamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-Descarbamoyl 17-Amino Geldanamycin analogs involves modifications at the 7-carbamate and 17-amino positions of GA. Structural modifications aim to enhance the binding affinity to Hsp90 and reduce toxicity. For instance, replacing the carbamate group with a hydroxamate group was explored but led to a general loss of binding to human Hsp90, except for weak activity in one analog. This highlights the challenges in maintaining activity while modifying the molecule to improve pharmacological properties (Rastelli et al., 2005).

Molecular Structure Analysis

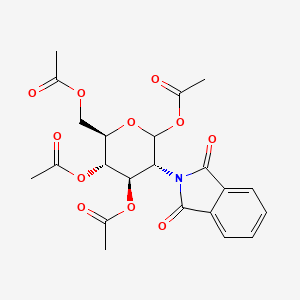

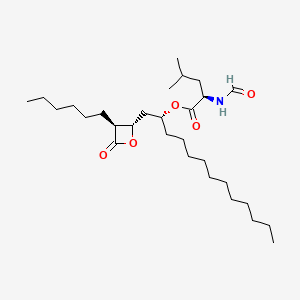

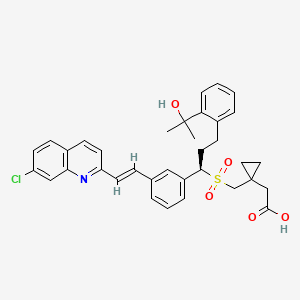

The molecular structure of 7-Descarbamoyl 17-Amino Geldanamycin is characterized by the absence of the carbamoyl group at position 7 and the presence of an amino group at position 17. These modifications are crucial for its interaction with Hsp90. The structure-based design reveals that the removal of the carbamoyl group and addition of an amino group can significantly impact the molecule's ability to establish a network of hydrogen bonds essential for binding to the N-terminal domain of Hsp90 (Rastelli et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 7-Descarbamoyl 17-Amino Geldanamycin is influenced by its benzoquinone ansamycin structure, which is susceptible to redox cycling. This property is critical for its biological activity as an Hsp90 inhibitor. The one-electron reduction of this analog, similar to other GA derivatives, can lead to the formation of semiquinone radicals and superoxide, implicating redox activity in its mode of action and potentially its toxicity (Goldstein, 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, of 7-Descarbamoyl 17-Amino Geldanamycin are critical for its pharmacological profile. Modifications at the 17-amino position have been explored to improve water solubility and formulation potential, aiming for a balance between maintaining biological activity and enhancing pharmacokinetic properties (Tian et al., 2004).

Chemical Properties Analysis

The chemical properties of 7-Descarbamoyl 17-Amino Geldanamycin, particularly its interaction with Hsp90, are central to its function as an anticancer agent. The analog's binding to Hsp90's N-terminal ATP binding site inhibits the chaperone's ATPase activity, affecting the function of several client proteins involved in tumor growth and survival. The balance between affinity for Hsp90 and cytotoxicity in cell lines has been a focus of research, guiding the synthesis of analogs like 17-DMAG with improved properties (Tian et al., 2004).

Wissenschaftliche Forschungsanwendungen

Heat Shock Protein 90 Inhibition for Cancer Therapy

One of the primary scientific research applications of compounds related to 7-Descarbamoyl 17-Amino Geldanamycin involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is critical for the maintenance of cellular homeostasis and supports the function and stability of many oncogenic proteins, making it a target for cancer therapy. Geldanamycin and its derivatives, including 7-Descarbamoyl 17-Amino Geldanamycin, bind to Hsp90, disrupting its function. This inhibition leads to the degradation of client proteins that are essential for tumor growth and survival. Studies have shown that inhibiting Hsp90 with these compounds can effectively target and kill cancer cells, with several derivatives progressing towards clinical application due to their potent anticancer activity (Kim, Keum, & Pae, 2013).

Targeted Tumor Therapy

Another application is the targeted delivery of Geldanamycin derivatives to tumors. HPMA copolymer-RGDfK conjugates have been developed to increase tumor accumulation of these drugs while reducing uptake in non-target organs. This targeted delivery enhances the concentration of the free drug within tumors, showing promise in prostate cancer xenograft models. Such strategies aim to improve the efficacy and safety profile of Geldanamycin derivatives, potentially leading to better therapeutic outcomes in cancer treatment (Pike & Ghandehari, 2010).

Enhancing Drug Delivery and Stability

Research into improving the delivery and stability of Geldanamycin derivatives includes the development of novel drug delivery systems. Nanoscale drug delivery systems (Nano-DDS) have been explored to address the limitations of bacteriocins, such as sensitivity to proteases and immunogenicity, which can also apply to the delivery of Geldanamycin derivatives. Combining these compounds with Nano-DDS could enhance their pharmacokinetics and pharmacodynamics, making them more effective as therapeutic agents (Radaic, de Jesus, & Kapila, 2020).

Safety And Hazards

The safety and hazards of 7-Descarbamoyl 17-Amino Geldanamycin are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it91011.

Zukünftige Richtungen

The future directions for 7-Descarbamoyl 17-Amino Geldanamycin are not clear from the available literature. However, given its role as an intermediate in the preparation of 17-(Allylamino)geldanamycin (17AAG) metabolites1, it may have potential applications in the development of new therapeutic agents.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.

Eigenschaften

IUPAC Name |

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHAJOLMHIBHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433795 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)